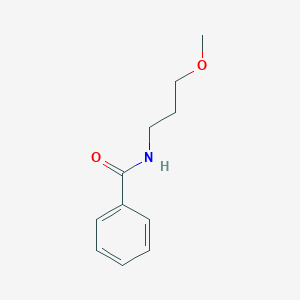

N-(3-methoxypropyl)benzamide

Description

N-(3-Methoxypropyl)benzamide is an organic compound characterized by a benzamide core substituted with a 3-methoxypropyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₂ (exact mass: 193.1103 g/mol), featuring a methoxy-terminated alkyl chain that enhances solubility in polar solvents while retaining aromatic interactions .

This compound has been extensively utilized in medicinal chemistry, particularly as a building block for synthesizing quinazolinedione derivatives targeting respiratory syncytial virus (RSV) inhibitors. Its synthetic versatility is demonstrated in multi-step reactions involving coupling agents like HATU and bases such as DIPEA, yielding intermediates with high purity (LCMS purity ≥97%) . Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms its structural integrity, with key signals at δ 166.89–167.01 ppm (carbonyl carbon) and δ 59.11 ppm (methoxy carbon) .

Properties

CAS No. |

20308-44-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(3-methoxypropyl)benzamide |

InChI |

InChI=1S/C11H15NO2/c1-14-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |

InChI Key |

BLKKTDWAFWSEFG-UHFFFAOYSA-N |

SMILES |

COCCCNC(=O)C1=CC=CC=C1 |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1 |

Other CAS No. |

20308-44-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Comparative Spectroscopic Data

Research Findings and Implications

- Solubility vs. Reactivity: The methoxypropyl substituent in this compound offers superior solubility in DMF and CH₂Cl₂ compared to hydroxypropyl or diaminoalkyl analogs, streamlining purification processes .

- Steric Effects : Derivatives with bulkier groups (e.g., 4-isopropylbenzyl in quinazolinediones) show reduced antiviral efficacy, highlighting the methoxypropyl group’s optimal steric profile .

- Synthetic Scalability : The compound’s straightforward synthesis and compatibility with diverse coupling agents make it a preferred intermediate in high-throughput drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.